N-(8-methoxy-2-methylquinolin-4-yl)-2-phenoxyacetamide -

N-(8-methoxy-2-methylquinolin-4-yl)-2-phenoxyacetamide

Catalog Number: EVT-5240563
CAS Number:
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

One common approach involves the reaction of appropriately substituted 8-methoxyquinoline with a suitable electrophile. For instance, 4-[6-[6-methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol (1b), a potent antileishmanial compound, was synthesized through a multi-step process. [ [] ] This involved the preparation of the key intermediate, 6-methoxy-4-methyl-8-quinolinamine, followed by its coupling with a piperazine derivative.

Another synthetic route utilizes the reaction of a substituted aniline with a β-ketoester, followed by cyclization and further modifications. [ [] ] This method offers flexibility in introducing various substituents at different positions of the quinoline ring.

Molecular Structure Analysis

Furthermore, the nature and position of other substituents on the quinoline ring, particularly at positions 2, 4, and 6, play a crucial role in determining the antileishmanial activity. For example, the introduction of a 2-hydroxypropyl group in compound 2f resulted in increased potency compared to the parent compound 1b. [ [] ] This highlights the importance of exploring various substituents to optimize the antileishmanial activity of these derivatives.

Mechanism of Action
  • Inhibition of parasitic enzymes: Some derivatives have shown inhibitory activity against enzymes crucial for parasite survival, such as cysteine proteases. [ [] ]
Applications
  • Treatment of Leishmaniasis: Compounds like 4-[6-[6-methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol (1b) have shown significant efficacy against Leishmania infections in animal models. [ [] ] This underscores their potential as therapeutic agents for various forms of leishmaniasis.

DPC 333

Compound Description: DPC 333 ((2R)-2-((3R)-3-amino-3{4-[2-methyl-4-quinolinyl) methoxy] phenyl}-2-oxopyrrolidinyl)-N-hydroxy-4-methylpentanamide)) is a potent and selective inhibitor of tumor necrosis factor (TNF)-α-converting enzyme (TACE). It exhibits significant inhibition of lipopolysaccharide-induced soluble TNF-α production in rodents, chimpanzees, and humans []. DPC 333 has demonstrated efficacy in rodent models of endotoxemia and collagen antibody-induced arthritis [].

2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide

Compound Description: This compound was identified as a potential inhibitor of matrix metalloproteinases (MMPs), particularly MMP-13, which plays a key role in cartilage degradation in osteoarthritis []. In vitro studies demonstrated its ability to suppress IL-1β-induced MMP13 mRNA expression in OUMS-27 chondrosarcoma cells in a dose-dependent manner without significant cytotoxicity []. This compound also showed an additive effect when combined with low-dose betamethasone, further reducing MMP13 and ADAMTS9 mRNA expression [].

4-[6-[6-methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol (1b)

Compound Description: This 8-quinolinamine derivative exhibited potent antileishmanial activity against Leishmania donovani infections in hamsters [].

Properties

Product Name

N-(8-methoxy-2-methylquinolin-4-yl)-2-phenoxyacetamide

IUPAC Name

N-(8-methoxy-2-methylquinolin-4-yl)-2-phenoxyacetamide

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C19H18N2O3/c1-13-11-16(15-9-6-10-17(23-2)19(15)20-13)21-18(22)12-24-14-7-4-3-5-8-14/h3-11H,12H2,1-2H3,(H,20,21,22)

InChI Key

DQTPHASKSFWWCY-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)COC3=CC=CC=C3

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)COC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.